5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in pharmaceutical research. The compound's molecular formula is , and it has a molecular weight of 457.5 g/mol. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities, including potential therapeutic applications in various diseases.
The synthesis of 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves several key steps, including:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and purification methods (such as chromatography) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can be represented using various notations:
InChI=1S/C26H27N5O3/c1-19(2)32-17-23(25-24(18-32)26(36)33(29-25)21-7-5-4-6-8-21)27(35)31-15-13-30(14-16-31)24(34)20-9-11-22(37-3)12-10The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| Structural Formula | See InChI representation above |
The chemical reactivity of 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can be characterized by its ability to undergo various reactions typical for its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
Data from biological assays would be necessary to confirm these mechanisms.
The physical and chemical properties of 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has potential applications in scientific research, particularly in pharmacology:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5